

Application of 2-Hydroxybenzonitrile in the Synthesis of the Broad-Spectrum Fungicide Azoxystrobin

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Compound of Interest		
Compound Name:	2-Hydroxybenzonitrile	
Cat. No.:	B042573	Get Quote

Introduction: **2-Hydroxybenzonitrile**, also known as salicylonitrile or 2-cyanophenol, is a versatile chemical intermediate utilized in the synthesis of a variety of agrochemicals.[1][2] Its unique molecular structure, featuring both a hydroxyl and a nitrile group on a benzene ring, allows for diverse chemical modifications, making it a valuable building block in the production of high-value agricultural products.[1] This document provides detailed application notes and protocols for the synthesis of the broad-spectrum fungicide, Azoxystrobin, using **2-Hydroxybenzonitrile** as a key precursor. Azoxystrobin is a member of the strobilurin class of fungicides and functions by inhibiting mitochondrial respiration in fungi, thereby preventing spore germination and mycelial growth.[3][4]

Synthesis of Azoxystrobin from 2-Hydroxybenzonitrile:

The synthesis of Azoxystrobin from **2-Hydroxybenzonitrile** is a multi-step process that primarily involves the coupling of a pyrimidine derivative with **2-Hydroxybenzonitrile**. Two main synthetic pathways are commonly employed in industrial production.

Pathway A: This pathway involves the reaction of **2-Hydroxybenzonitrile** with (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[5][6]

Pathway B: An alternative route involves the coupling of a pre-synthesized intermediate, 4-chloro-6-(2-cyanophenoxy)pyrimidine, with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.



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This document will focus on the detailed experimental protocol for Pathway A, as it directly utilizes **2-Hydroxybenzonitrile** in the final coupling step.

Experimental Protocols:

Synthesis of Azoxystrobin via Coupling of **2-Hydroxybenzonitrile** and (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Pathway A)

This protocol is adapted from established industrial synthesis methods and is intended for research and development purposes.[5][6][8]

Materials:

- 2-Hydroxybenzonitrile (2-cyanophenol)
- (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
- Potassium Carbonate (K₂CO₃)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Trimethylamine
- Toluene
- Methanol
- Water

Equipment:

- Reaction flask equipped with a stirrer, thermometer, and reflux condenser
- Heating mantle
- Vacuum distillation apparatus
- Filtration apparatus (e.g., Buchner funnel)



Standard laboratory glassware

Procedure:

- Reaction Setup: In a suitable reaction flask, dissolve (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (0.25 mol) in toluene (150 g).
- Addition of Reagents: To the stirred solution, add 2-Hydroxybenzonitrile (0.275 mol), followed by potassium carbonate (0.2 mol).
- Catalyst Addition: Introduce the catalyst, either trimethylamine (0.02 mol) as an aqueous solution or DABCO (0.0025 mol) dissolved in a small amount of the reaction solvent.[5][8]
- Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours, with continuous stirring. The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC).[5]
- Work-up: Upon completion of the reaction, add water (100 g) to the reaction mixture. Stir and then allow the layers to separate.
- Isolation of Product: Separate the organic (toluene) layer. The toluene solution contains the desired product, Azoxystrobin.
- Purification:
 - Distill the toluene under reduced pressure.
 - To the residue, add methanol (70 g) and water (5 g) and heat to 70-80 °C for 1 hour with stirring.
 - Slowly cool the mixture to 0-5 °C and maintain for 2 hours to induce crystallization.
 - Filter the solid product, wash with cold methanol, and dry to obtain Azoxystrobin as a white solid.[6]

Data Presentation:

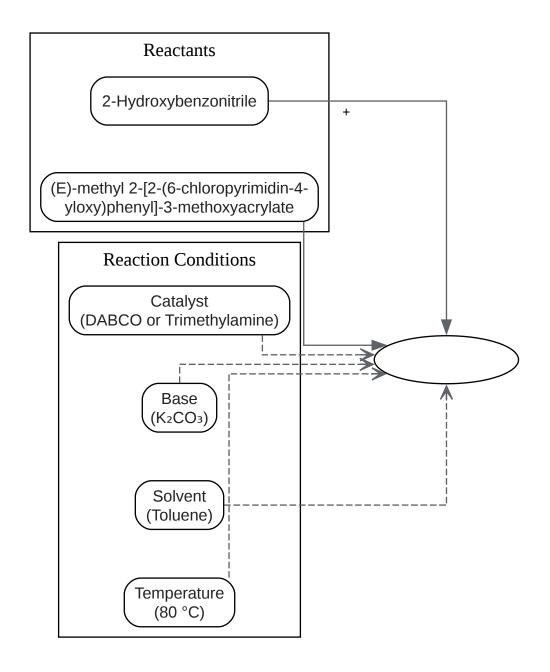


The following table summarizes the quantitative data from a representative synthesis of Azoxystrobin using the protocol described above.

Parameter	Value	Reference
Reactants		
(E)-methyl 2-[2-(6- chloropyrimidin-4- yloxy)phenyl]-3- methoxyacrylate	80.99 g (0.25 mol)	[5]
2-Hydroxybenzonitrile	33.09 g (0.275 mol)	[5]
Potassium Carbonate	27.88 g (0.2 mol)	[5]
Trimethylamine (catalyst)	3.58 g (0.02 mol, 33% aq. soln)	[5]
Toluene (solvent)	150 g	[5]
Reaction Conditions		
Temperature	80 °C	[5]
Time	8 hours	[5]
Product		
Azoxystrobin (isolated)	97.94 g	[6]
Yield	95.35%	[6]
Purity	98.18%	[6]

Visualizations:

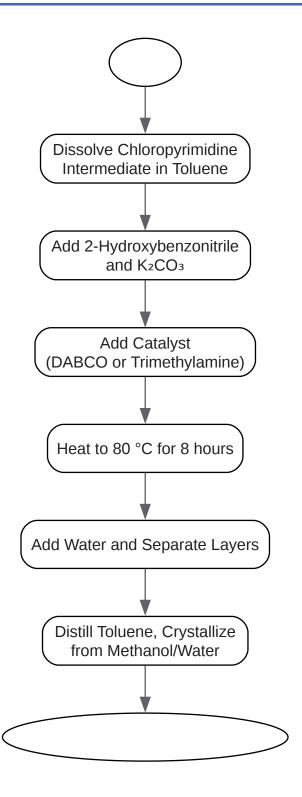




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Synthesis of Azoxystrobin from 2-Hydroxybenzonitrile (Pathway A).

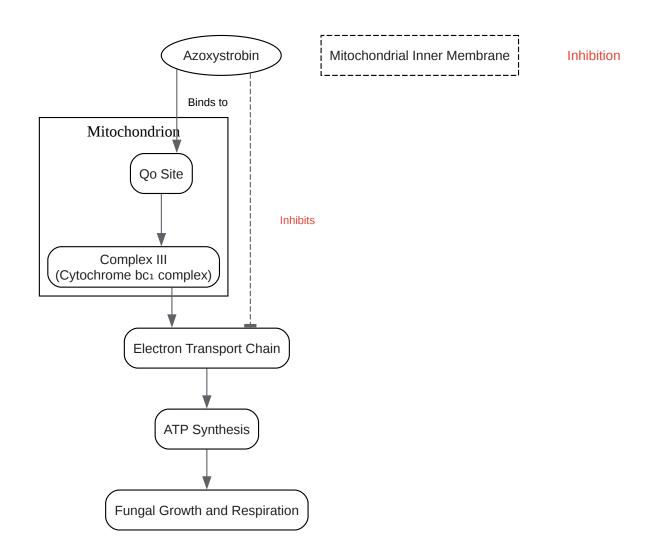




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Experimental workflow for the synthesis of Azoxystrobin.





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References



- 1. WO2002000628A2 Synthesis of chlorinated pyrimidines Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3476838A1 Method for preparing azoxystrobin Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN103145627A Azoxystrobin synthesis method Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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